UAMC00039 Dihydrochloride: 270-Fold Improvement in DPP-II Potency Over Early Lead Compound Dab-Pip
UAMC00039 represents a significant potency advancement in the evolution of DPP-II inhibitors. It exhibits an IC50 of 0.48 ± 0.04 nM against DPP-II [1]. This compares favorably to the earlier first-generation inhibitor Dab-Pip, which demonstrates an IC50 of 130 nM against the same target [2]. This difference represents an approximate 270-fold improvement in in vitro potency.
| Evidence Dimension | DPP-II Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.48 ± 0.04 nM |
| Comparator Or Baseline | Dab-Pip: 130 nM |
| Quantified Difference | ~270-fold greater potency for UAMC00039 |
| Conditions | In vitro enzymatic assays using DPP-II |
Why This Matters
This substantial increase in potency allows for the use of significantly lower compound concentrations in cellular and in vivo assays, reducing the risk of off-target effects and improving the signal-to-noise ratio for DPP-II-specific readouts.
- [1] Maes MB, Lambeir AM, Van der Veken P, De Winter B, Augustyns K, Scharpé S, De Meester I. In vivo effects of a potent, selective DPPII inhibitor: UAMC00039 is a possible tool for the elucidation of the physiological function of DPPII. Adv Exp Med Biol. 2006;575:73-85. View Source
- [2] Senten K, Van der Veken P, De Meester I, Lambeir AM, Scharpé S, Haemers A, Augustyns K. Development of potent and selective dipeptidyl peptidase II inhibitors. Bioorg Med Chem Lett. 2002 Sep 17;12(18):2825-8. View Source
